N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with an ethyl linker and subsequent attachment of the phenoxyacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazinone ring can be reduced to form pyridazine derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazinone ring may produce pyridazine derivatives.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and pyridazinone rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with different chemical properties.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Phenoxyacetamide derivatives: Compounds with variations in the phenoxyacetamide moiety.
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is unique due to its combination of furan, pyridazinone, and phenoxyacetamide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- CAS Number : 1251564-80-3
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. The furan moiety is known for its pharmacological properties, including anticancer effects. Studies have shown that compounds containing furan rings often exhibit significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits potent cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 2.9 | Induction of apoptosis via mitochondrial pathways |
NCI-H460 (lung cancer) | 5.0 | Inhibition of tubulin polymerization |
HeLa (cervical cancer) | 4.5 | Cell cycle arrest at G2/M phase |
Apoptotic Pathways
The apoptotic mechanism induced by this compound involves the activation of pro-apoptotic proteins such as Bax and p53, coupled with a decrease in anti-apoptotic Bcl-2 levels. Flow cytometric analysis has shown an increase in pre-G1 phase cells, indicating significant cell death through apoptosis.
Case Study: MCF-7 Cell Line
In a detailed study involving MCF-7 cells, treatment with this compound resulted in:
- A significant increase in cells in the G2/M phase (up to 4.48-fold).
- A notable rise in pre-G1 phase cells by 5.86-fold, indicating effective apoptosis induction.
These findings suggest that the compound disrupts normal cell cycle progression, leading to cell death.
Comparative Studies
Comparative studies with other furan-based derivatives have highlighted the unique efficacy of this compound. For instance, while other derivatives exhibited IC50 values ranging from 10 µM to 20 µM against similar cell lines, this compound demonstrated significantly lower values, indicating higher potency.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(13-25-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHUXEKFLHQFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.